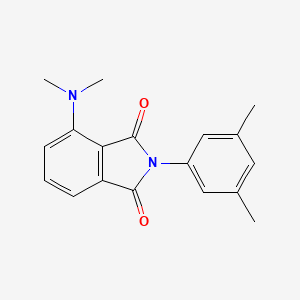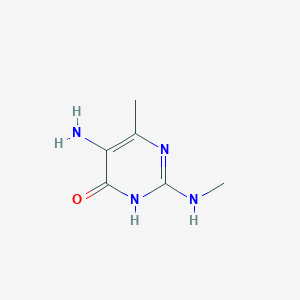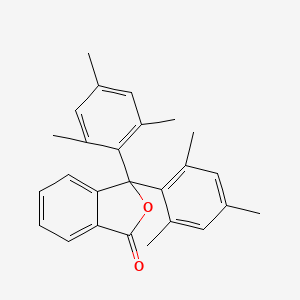
3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimesitylisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans It is characterized by the presence of two mesityl groups attached to the isobenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimesitylisobenzofuran-1(3H)-one typically involves the reaction of mesityl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of mesityl-substituted phthalic anhydride derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,3-Dimesitylisobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimesitylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3,3-Dimesitylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its mesityl groups may enhance its stability and reactivity, allowing it to participate in a range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1H-isobenzofuran: A structurally related compound with similar reactivity but different substituents.
Benzofuran: A simpler analog without the mesityl groups, exhibiting different chemical properties.
Dibenzofuran: An analog with an additional fused benzene ring, leading to different applications and reactivity.
Uniqueness
3,3-Dimesitylisobenzofuran-1(3H)-one is unique due to its mesityl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
6946-20-9 |
|---|---|
Fórmula molecular |
C26H26O2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
3,3-bis(2,4,6-trimethylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)26(24-19(5)13-16(2)14-20(24)6)22-10-8-7-9-21(22)25(27)28-26/h7-14H,1-6H3 |
Clave InChI |
DTKYYOKNNHOKNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
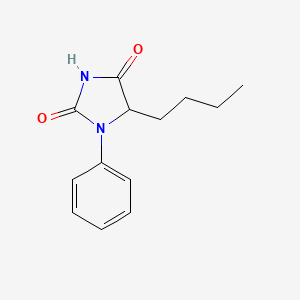
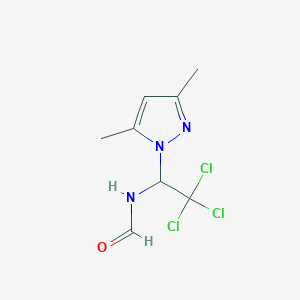
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)

![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
